molecular formula C9H13BO4S B1524776 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID CAS No. 925921-29-5

5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID

Cat. No.: B1524776
CAS No.: 925921-29-5
M. Wt: 228.08 g/mol
InChI Key: LKQDOTUUIDJQFS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the compound (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the action of (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of a wide variety of complex organic compounds .

Action Environment

The action of (5-(tert-Butoxycarbonyl)thiophen-2-yl)boronic acid is influenced by environmental factors. For instance, the compound is recommended to be stored at temperatures below -20°C . Furthermore, the Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, is known for its mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Scientific Research Applications

Synthetic Applications

2.1. Suzuki-Miyaura Coupling

One of the primary applications of 5-tert-butoxycarbonylthiophene-2-boronic acid is its role as a reactant in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of aryl or vinyl boronic acids with halides or pseudohalides to form biaryl compounds. The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the boronic acid, facilitating its use in various organic transformations .

2.2. Synthesis of Bioactive Compounds

This compound has been utilized in synthesizing oxotetrahydrofuropyrrolyl derivatives, which serve as cathepsin inhibitors—an important target in cancer therapy. The compound's ability to modify selectivity and pharmacokinetic profiles makes it a valuable intermediate in developing new therapeutic agents .

Medicinal Chemistry Applications

3.1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, derivatives of boronic acids have been integrated into drug formulations aimed at treating multiple myeloma and other malignancies .

3.2. Antimicrobial Properties

The compound also shows potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Studies on boronic acids have highlighted their efficacy against various bacterial strains and fungi .

Case Studies and Research Findings

StudyApplicationFindings
PMC7571202AnticancerDemonstrated effectiveness of boronic acids in inhibiting cancer cell growth through proteasome inhibition .
LookChemSynthesisReported use in synthesizing oxotetrahydrofuropyrrolyl derivatives as cathepsin inhibitors .
UCL DiscoveryOrganic synthesisHighlighted the utility of protected boronic acids in C–N coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID is unique due to its tert-butoxycarbonyl protecting group, which provides stability and facilitates its use in various synthetic applications. This compound’s versatility in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool in organic synthesis .

Biological Activity

5-Tert-butoxycarbonylthiophene-2-boronic acid (5-TBCA) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

5-TBCA belongs to the class of boronic acids, which are known for their stability and versatility in chemical reactions, particularly in the synthesis of bioactive molecules. The compound can be synthesized through established methods such as the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds essential for constructing complex organic frameworks.

Antioxidant Activity

Research indicates that boronic acids, including 5-TBCA, exhibit significant antioxidant properties. A study demonstrated that related boronic compounds showed high efficacy in scavenging free radicals, with IC50 values indicating strong antioxidant activity (IC50: 0.11 ± 0.01 µg/mL for ABTS cation radical) . Such properties highlight the potential application of 5-TBCA in formulations aimed at reducing oxidative stress.

Anticancer Activity

The anticancer effects of boronic acids have been extensively documented. In vitro studies have shown that derivatives of boronic acids can induce cytotoxicity in various cancer cell lines. For instance, a related compound exhibited an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 breast cancer cells . This suggests that 5-TBCA may also possess similar anticancer properties, warranting further investigation into its mechanisms and efficacy against different cancer types.

Antibacterial Activity

5-TBCA has demonstrated antibacterial properties against various strains, including Escherichia coli. The effective concentration observed was around 6.50 mg/mL . This antibacterial activity is significant given the rising concerns over antibiotic resistance, positioning boronic acids as potential candidates for new antibacterial agents.

Enzyme Inhibition Studies

Boronic acids are known to act as enzyme inhibitors through reversible interactions with serine residues in active sites. The inhibition profiles of boronic acids have shown promise in targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds exhibited IC50 values indicating moderate to high inhibition efficiency . This characteristic suggests that 5-TBCA could be explored for therapeutic applications in neurodegenerative diseases where enzyme inhibition is beneficial.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of boronic acids. Modifications to the thiophene core and substituents on the boronic acid group can significantly influence binding affinity and selectivity towards biological targets . For example, variations in substituent position on the thiophene ring have been linked to changes in estrogen receptor binding affinity, suggesting that similar modifications could enhance the pharmacological profile of 5-TBCA.

Case Studies and Research Findings

Study Biological Activity Findings
Study 1AntioxidantIC50 values: ABTS (0.11 µg/mL), DPPH (0.14 µg/mL)
Study 2AnticancerCytotoxicity against MCF-7 (IC50: 18.76 µg/mL)
Study 3AntibacterialEffective against E. coli at 6.50 mg/mL
Study 4Enzyme InhibitionModerate AChE inhibition (IC50: ~115 µg/mL)

Properties

IUPAC Name

[5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4S/c1-9(2,3)14-8(11)6-4-5-7(15-6)10(12)13/h4-5,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQDOTUUIDJQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701209
Record name [5-(tert-Butoxycarbonyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925921-29-5
Record name [5-(tert-Butoxycarbonyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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